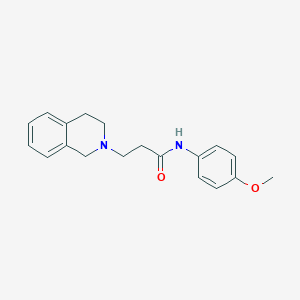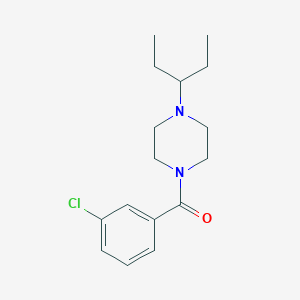
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-300700 is a chemical compound known for its role as a non-nucleoside reverse transcriptase inhibitor, primarily used in the treatment of HIV-1. The compound has a molecular weight of 310.39 and a chemical formula of C19H22N2O2 .
Preparation Methods
The synthetic routes and reaction conditions for WAY-300700 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dihydroisoquinoline core and subsequent functionalization to achieve the final product. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
WAY-300700 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-300700 can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-300700 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of non-nucleoside reverse transcriptase inhibitors.
Biology: Employed in biological assays to study the inhibition of HIV-1 reverse transcriptase.
Medicine: Investigated for its potential therapeutic effects in the treatment of HIV-1.
Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mechanism of Action
WAY-300700 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity. This mechanism involves interactions with key amino acid residues in the enzyme’s active site, disrupting the normal function of the enzyme .
Comparison with Similar Compounds
WAY-300700 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding properties. Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.
Nevirapine: Known for its use in combination therapy for HIV-1.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity.
The uniqueness of WAY-300700 lies in its specific binding interactions and its potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI Key |
XZYGOUZJAPIXGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
METHANONE](/img/structure/B247867.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)
![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247879.png)
![1-(3-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247881.png)
